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Cat. No.: B1173376

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to assist researchers, scientists, and drug development professionals in optimizing the
performance of boron-doped silicon solar cells.

Section 1: Troubleshooting Common Performance
Issues

This section addresses common problems encountered during the fabrication and
characterization of boron-doped silicon solar cells, providing systematic approaches to
diagnose and resolve them.

Issue: Low Open-Circuit Voltage (Voc)

A lower than expected Voc is a common issue that often points to excessive recombination in
the solar cell.

Q1: What are the primary causes of a low Voc in boron-doped silicon solar cells?

Al: Alow Voc is primarily caused by high recombination rates. This can occur in the bulk of the
silicon wafer, at the passivated surfaces, or within the emitter region. Specific causes include:

» High Bulk Recombination: This can be due to intrinsic material defects, metallic impurities, or
crystal damage.
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e Poor Surface Passivation: An inadequate passivation layer on the front (boron-doped
emitter) or rear surface leads to a high surface recombination velocity (SRV). For boron
emitters, achieving good passivation can be challenging.

o High Emitter Recombination: A heavily doped boron emitter can have high Auger
recombination. The presence of a "boron-rich layer" (BRL) can also act as a significant
recombination center.[1]

e Shunt Resistance: A low shunt resistance provides an alternative current path, reducing the
voltage across the junction.

Q2: How does the boron-rich layer (BRL) affect Voc?

A2: The BRL is a thin, non-stoichiometric layer that can form during high-temperature boron
diffusion. It contains a high concentration of electrically inactive boron atoms and structural
defects, which act as powerful recombination sites, thereby reducing the minority carrier
lifetime and, consequently, the Voc.[1]

Q3: Can improper passivation of the boron emitter lead to a significant Voc loss?

A3: Yes, this is a critical factor. Boron-doped surfaces are notoriously more difficult to
passivate than their phosphorus-doped counterparts. Standard silicon dioxide (SiO2)
passivation is less effective on p-type surfaces. Aluminum oxide (Al203) is often preferred as it
provides a high negative fixed charge density that creates a field-effect passivation, repelling
minority carriers (electrons) from the surface. An AI203/SiNx stack can further enhance
passivation and act as an anti-reflection coating.[1]

If you are experiencing a low Voc, follow the diagnostic workflow below to identify the root
cause.

Diagnostic workflow for troubleshooting low V..

Issue: Low Short-Circuit Current Density (Jsc)

A reduced Jsc indicates that fewer charge carriers are being generated, collected, or both.

Q1: What are the main factors that limit Jsc?
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Al: Low Jsc can be attributed to several factors:

e High Optical Losses: Excessive reflection from the front surface reduces the number of
photons entering the cell. An ineffective anti-reflection coating (ARC) is a common cause.

e Poor Carrier Collection: A short minority carrier diffusion length, often due to high
recombination in the bulk or at the surfaces, means that carriers recombine before they can
be collected at the junction.

» Incomplete Light Absorption: If the wafer is too thin for the absorption coefficient of silicon at
longer wavelengths, some photons may pass through without being absorbed.

e High Series Resistance: In extreme cases, a very high series resistance can also limit the
short-circuit current.[2]

Q2: How can | determine if my anti-reflection coating (ARC) is performing poorly?

A2: You can measure the spectral reflectance of your cell using a spectrophotometer with an
integrating sphere. Compare this to the reflectance of a reference cell with a known good ARC.
High reflectance, particularly in the peak of the solar spectrum (400-800 nm), will significantly
reduce Jsc.

Q3: Can the boron emitter profile affect Jsc?

A3: Yes. A very deep boron emitter can lead to higher recombination of carriers generated by
short-wavelength light (blue light), which is absorbed very close to the surface. This is because
the heavily doped region has a lower minority carrier lifetime. This effect can be observed as a
reduced response in the blue part of the External Quantum Efficiency (EQE) spectrum.

Use the following workflow to diagnose the cause of low Jsc.

Diagnostic workflow for troubleshooting low Jg.

Issue: Low Fill Factor (FF)

A low fill factor is typically caused by parasitic resistances (high series resistance or low shunt
resistance).
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Q1: What is the fill factor and why is it important?

Al: The fill factor (FF) is a measure of the "squareness" of the I-V curve and is the ratio of the
maximum power from the solar cell to the product of Voc and Jsc. A high FF is desirable as it
indicates a lower power loss due to parasitic resistances.

Q2: How do series and shunt resistance affect the fill factor?
A2:

e High Series Resistance (Rs): This acts in series with the solar cell and is caused by the
resistance of the bulk silicon, the emitter and base regions, and the metal contacts.[2] A high
Rs primarily reduces the current at the maximum power point and can significantly lower the
FF[2]

e Low Shunt Resistance (Rsh): This represents a parallel leakage path across the p-n junction.
It can be caused by manufacturing defects, such as pinholes in the silicon or metal paste
that has been fired through the junction. A low Rsh provides an alternate path for the light-
generated current, reducing the current flowing to the external circuit and thus lowering the
FF and Voc.

Q3: My Voc and Jsc are good, but my FF is low (<75%). What is the most likely cause?

A3: If Voc and Jsc are within the expected range, a low FF is almost certainly due to either a
high series resistance or a low shunt resistance. You can distinguish between these by
examining the slope of the I-V curve. A steep slope near the Jsc point suggests a low shunt
resistance, while a shallow slope near the Voc point indicates a high series resistance.

This workflow will guide you in diagnosing the cause of a low fill factor.

Diagnostic workflow for troubleshooting low fill factor.

Section 2: Light-Induced Degradation (LID)

LID is a significant performance-limiting factor in boron-doped Czochralski (Cz) silicon solar
cells.

Frequently Asked Questions (FAQs): LID
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Q1: What is Light-Induced Degradation (LID)?

Al: LID is a phenomenon where the efficiency of a boron-doped silicon solar cell decreases
during the initial hours of exposure to sunlight or another source of charge carrier injection. This
degradation is primarily caused by the formation of boron-oxygen (B-O) complexes within the
silicon lattice. These B-O complexes act as recombination centers, reducing the minority carrier
lifetime and, consequently, the cell's Voc and efficiency.

Q2: How can | quantify the extent of LID in my solar cells?

A2: LID is quantified by measuring the cell's performance (typically efficiency or Voc) before
and after a controlled light-soaking or carrier injection process. The cell is first annealed in the
dark at a moderate temperature (e.g., 200°C) to dissociate any existing B-O complexes
(stabilized state). An initial I-V measurement is taken. The cell is then exposed to light (e.g., 1-
sun intensity) or forward-biased to inject carriers for a period of time (e.g., 24-48 hours) at a
controlled temperature (e.g., 25-50°C) until the performance stabilizes at a lower value
(degraded state). A final I-V measurement is taken, and the percentage of degradation is
calculated.

Q3: What are the most effective methods to mitigate LID?
A3: Several strategies can be employed to mitigate LID:

o Material Selection: Using silicon wafers with lower oxygen concentration can reduce the
formation of B-O complexes. Alternatively, using n-type silicon wafers (with a phosphorus
dopant) avoids the B-O issue altogether.

o Dopant Substitution: Replacing boron with other p-type dopants like gallium can reduce or
eliminate LID.

o Thermal Annealing and Light Soaking (Regeneration): A common industrial approach is to
apply a specific "regeneration” process. This involves annealing the cells at an elevated
temperature (e.g., 160-200°C) while simultaneously illuminating them or injecting current.
This process permanently deactivates the B-O defects.

» Hydrogen Passivation: Introducing hydrogen into the silicon, often during the deposition of a
SiNx layer, can passivate the B-O complexes, rendering them electrically inactive.
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Quantitative Data: Impact of LID and Mitigation

The following table summarizes the typical impact of LID on cell parameters and the
effectiveness of mitigation techniques.

State Voc (mV) Jsc (mA/cm?) FF (%) Efficiency (%)
Initial (Stabilized) 670 40.0 81.0 21.7
After LID
655 39.9 80.5 21.0

(Degraded)
After

_ 672 40.0 81.1 21.8
Regeneration

Note: These are representative values and can vary based on cell architecture and material
quality.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments relevant to troubleshooting
and optimizing boron-doped silicon solar cells.

Protocol: Measuring Solar Cell I-V Characteristics

This protocol outlines the steps to measure the current-voltage (I-V) curve of a solar cell and
extract key performance parameters.

Equipment:

o Solar simulator (calibrated to AM1.5G spectrum)

Source measure unit (SMU)

4-point probe connections

Temperature-controlled testing stage

Reference solar cell (calibrated)
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Procedure:

Calibration: Calibrate the solar simulator's intensity to 1000 W/m?2 using the calibrated
reference cell.

o Setup: Mount the solar cell to be tested on the temperature-controlled stage, ensuring good
thermal contact. Set the temperature to 25°C.

e Connections: Connect the SMU to the solar cell's contacts using a 4-point probe (Kelvin)
configuration to minimize the impact of probe and cable resistance. Two wires supply the
current, and two separate wires measure the voltage directly at the cell's terminals.

o Dark I-V Measurement (Optional but Recommended): a. Ensure the solar simulator's shutter
is closed. b. Sweep the voltage across the cell (e.g., from -0.2 V to +1 V) and measure the
corresponding current. This data is useful for determining shunt and series resistance.

o Light I-V Measurement: a. Open the solar simulator's shutter to illuminate the cell. b. Sweep
the voltage from a negative value (e.g., -0.2 V) to slightly above the expected Voc (e.g., +0.8
V). The SMU will measure the current at each voltage step. It is common to sweep from
reverse bias to forward bias.

o Data Extraction: a. From the light I-V curve, identify the following points:

o Jsc (or Isc): The current at V = 0.

o Voc: The voltage at | = 0. b. Calculate the power (P =V * 1) for each data point. c. Find the
maximum power point (Pmax), and the corresponding voltage (Vmp) and current (Imp). d.
Calculate the Fill Factor (FF): FF = (Vmp * Imp) / (Voc * Isc). e. Calculate the Efficiency
(n): n = Pmax / (Area * Pin), where Area is the cell's area and Pin is the incident power
density (1000 W/m2).

Protocol: Wet Chemical Etching for Boron-Rich Layer
(BRL) Removal

This protocol describes a common chemical etch treatment (CET) to remove the BRL after
boron diffusion.[1] Safety Note: This procedure involves strong acids (HF, HNO3). Always work
in a certified fume hood and wear appropriate personal protective equipment (PPE), including
acid-resistant gloves, apron, and face shield.
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Chemicals and Materials:

Nitric Acid (HNO3, 70%)

Glacial Acetic Acid (CH3COOH, 99.7%)

Hydrofluoric Acid (HF, 49%)

Deionized (DI) water

Teflon beakers and wafer carriers

Procedure:

Prepare the Etch Solution: a. In a Teflon beaker inside a fume hood, carefully prepare the
etching solution. A common mixture is a 1:100:100 volume ratio of HF:HNO3:CH3COOH.[1]
b. To do this, first add the glacial acetic acid, then the nitric acid, and finally, slowly add the
hydrofluoric acid. The solution may heat up slightly.

Initial Rinse (Post-Diffusion): After the boron diffusion process, first dip the wafers in a dilute
HF solution (e.g., 2% in DI water) to remove the borosilicate glass (BSG) layer. Rinse
thoroughly with DI water.

BRL Etching: a. Immerse the wafers (in a Teflon carrier) into the prepared CET solution. b.
Etch for a specific duration, typically between 30 to 90 seconds. The optimal time will depend
on the thickness of the BRL and needs to be calibrated for your specific diffusion process.

Rinsing: Immediately transfer the wafers to a large beaker of DI water to quench the etch.
Follow this with a thorough rinse in a DI water cascade or dump rinser for at least 5 minutes.

Drying: Dry the wafers using a nitrogen gun or a spin-rinse dryer.

Verification (Optional): The effectiveness of the BRL removal can be verified by measuring
the sheet resistance of the emitter, which should increase after the etch. Surface
characterization techniques like Transmission Electron Microscopy (TEM) can also be used
for detailed analysis.
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Protocol: Thermal Annealing for LID Regeneration

This protocol describes a typical process for regenerating boron-doped silicon solar cells to
permanently mitigate LID.

Equipment:

e Programmable tube furnace or rapid thermal processing (RTP) system with a controlled
atmosphere (e.g., N2).

 Light source capable of illuminating the cells at ~1-sun intensity during annealing (if
performing illuminated annealing).

» Alternatively, a power supply for current injection.

Procedure:

Initial Characterization: Measure the initial "degraded" I-V performance of the cells after
fabrication and exposure to ambient light.

o Loading: Place the solar cells in a quartz boat and load them into the furnace or RTP
chamber.

e Purging: Purge the chamber with high-purity nitrogen (N2) for several minutes to create an
inert atmosphere.

e Annealing Cycle: a. Ramp up the temperature to the target regeneration temperature,
typically between 160°C and 200°C. b. During the temperature soak, either:

o Illuminate the cells with a light source equivalent to approximately 1-sun intensity.

o Or, inject a forward current density similar to the short-circuit current density (~40
mA/cm?). c. Hold at the target temperature and illumination/current injection for a duration
of 10 to 30 minutes. The exact time and temperature should be optimized for your specific
cells.

o Cool Down: Turn off the heating and the light source/current injection. Allow the cells to cool
down to room temperature in the inert atmosphere.
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» Final Characterization: Unload the cells and re-measure their I-V performance. The efficiency
and Voc should be recovered to a stable state, often slightly higher than the initial pre-LID
performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1173376?utm_src=pdf-custom-synthesis
https://www.scribd.com/document/720681215/Lab-PV-IV-characteristics
https://g2voptics.com/ch/photovoltaics-solar-cells/solar-cell-testing
https://www.benchchem.com/product/b1173376#optimizing-the-performance-of-boron-doped-silicon-solar-cells
https://www.benchchem.com/product/b1173376#optimizing-the-performance-of-boron-doped-silicon-solar-cells
https://www.benchchem.com/product/b1173376#optimizing-the-performance-of-boron-doped-silicon-solar-cells
https://www.benchchem.com/product/b1173376#optimizing-the-performance-of-boron-doped-silicon-solar-cells
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1173376?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1173376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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